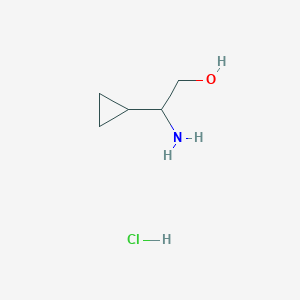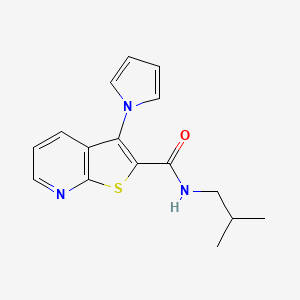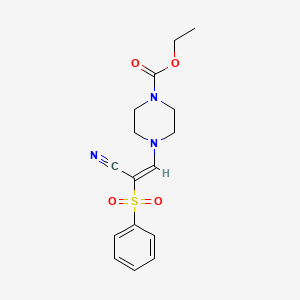
N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide, also known as CHEP, is a chemical compound that has recently gained attention in the field of scientific research. CHEP is a small molecule that has been synthesized and tested for its potential use in various biochemical and physiological studies.
Mechanism of Action
The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide involves its binding to the GPCR, CXCR4. The binding of this compound to CXCR4 results in the activation of downstream signaling pathways, which are involved in various physiological processes. The activation of CXCR4 by this compound has been shown to result in the inhibition of cancer cell proliferation and migration. This compound has also been shown to have anti-inflammatory effects, which may be attributed to its ability to modulate the immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its ability to selectively bind to CXCR4, this compound has been shown to have anti-inflammatory effects. This compound has also been shown to inhibit the proliferation and migration of cancer cells, which may make it a potential candidate for cancer therapy. Furthermore, this compound has been shown to have neuroprotective effects, which may be attributed to its ability to modulate the immune response.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide is its ability to selectively bind to CXCR4. This property makes this compound a useful tool for studying the role of CXCR4 in various physiological processes. Furthermore, this compound has been shown to have anti-inflammatory effects, which may make it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide. One potential direction is the development of this compound analogs with improved solubility and pharmacokinetic properties. Another potential direction is the study of the effects of this compound on other GPCRs, including the adenosine A2A receptor and the dopamine D2 receptor. Furthermore, the potential use of this compound as a therapeutic agent for the treatment of cancer and inflammatory diseases warrants further investigation.
Synthesis Methods
N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide can be synthesized using a multi-step process, which involves the reaction of various chemicals. The synthesis of this compound involves the reaction of 2-cyclohexen-1-one with 2-bromoethylamine hydrobromide to form N-(2-(cyclohex-1-en-1-yl)ethyl)-2-bromoacetamide. This compound is then reacted with 2-pyridylboronic acid to form N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(pyridin-2-yloxy)acetamide, which is then converted to this compound by reacting it with benzoyl chloride in the presence of a base.
Scientific Research Applications
N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide has been tested for its potential use in various scientific research applications. One of the primary uses of this compound is in the study of G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that are involved in various physiological processes, including neurotransmission, hormone secretion, and immune response. This compound has been shown to selectively bind to the GPCR, CXCR4, which is involved in the regulation of immune response and cancer progression. This compound has also been tested for its potential use in the study of other GPCRs, including the adenosine A2A receptor and the dopamine D2 receptor.
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-3-pyridin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-20(22-14-12-16-7-2-1-3-8-16)17-9-6-10-18(15-17)24-19-11-4-5-13-21-19/h4-7,9-11,13,15H,1-3,8,12,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIAGKUUCRZZRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cinnamyl-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2883204.png)

![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2883207.png)

![2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2883210.png)
![2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide hydrochloride](/img/structure/B2883211.png)

![N-(thieno[2,3-d]pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2883214.png)
![N-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2883215.png)
![5-(4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2883217.png)
![4-[(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoic acid](/img/structure/B2883220.png)
![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B2883223.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide](/img/structure/B2883225.png)